molecular formula C18H23NO7S B12636485 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-methylacetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-methylacetamide

Cat. No.: B12636485
M. Wt: 397.4 g/mol
InChI Key: MNRWKMBKOWJYSM-UHFFFAOYSA-N
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Description

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-methylacetamide (CAS: 933658-24-3) features a complex acetamide backbone with two critical substituents:

  • Sulfone-containing tetrahydrothiophene moiety: The N-methylacetamide group is attached to a 1,1-dioxidotetrahydrothiophen-3-yl ring, a five-membered sulfone heterocycle known to enhance metabolic stability and solubility .

Properties

Molecular Formula

C18H23NO7S

Molecular Weight

397.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-methylacetamide

InChI

InChI=1S/C18H23NO7S/c1-18(2)8-14(21)17-13(20)6-12(7-15(17)26-18)25-9-16(22)19(3)11-4-5-27(23,24)10-11/h6-7,11,20H,4-5,8-10H2,1-3H3

InChI Key

MNRWKMBKOWJYSM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)N(C)C3CCS(=O)(=O)C3)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog with Modified Chromen Substituent

Compound from :

  • Structure: N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide (CAS: 929812-45-3).
  • Key Differences: Replaces the 5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen group with a 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen moiety. The ethoxyphenoxy substitution introduces bulkier aromaticity and ether linkages, which may alter lipophilicity and steric interactions compared to the target compound’s hydroxy-dimethyl chromen system .

Thiazolidinedione-Containing Acetamides ()

Example: 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-phenylacetamide (Compound 3a).

  • Structure: Features a thiazolidinedione (TZD) ring conjugated to the acetamide core, linked via a methoxyphenoxy group.
  • Comparison :
    • Bioactivity : TZD derivatives are associated with hypoglycemic activity via PPAR-γ agonism , whereas the target compound’s chromen-sulfone system lacks documented metabolic activity.
    • Structural Motifs : The TZD group introduces a planar, electron-deficient system, contrasting with the fused chromen’s rigid bicyclic structure.

Thiazolidinone-Chromen Hybrids ()

Example : N-[2-(2-Hydroxy-5-nitrophenyl)-4-oxo-thiazolidin-3-yl]-2-(4-{[2-(2-hydroxy-5-nitrophenyl)-4-oxo-thiazolidin-3-ylcarbamoyl]-methyl}-2-oxo-2H-chromen-7-yloxy)-acetamide (5j).

  • Structure: Combines thiazolidinone and chromen units via acetamide bridges.
  • Comparison: The nitro and hydroxy groups on the phenyl rings may enhance redox activity or metal chelation, unlike the target compound’s dimethyl and hydroxy substituents .

Chloroacetamide Herbicides ()

Examples : Alachlor, Pretilachlor.

  • Structure : Simple chloroacetamides with alkyl/aryl substituents.
  • Comparison :
    • The target compound’s chromen-sulfone system is structurally more complex than herbicidal chloroacetamides, which prioritize small aromatic/alkyl groups for plant membrane penetration .
    • Bioactivity divergence: Herbicides target plant acetyl-CoA carboxylase, while the chromen-sulfone compound’s pharmacological targets (if any) are uncharacterized .

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